2,2-Dimethylpropyl propanoate

Description

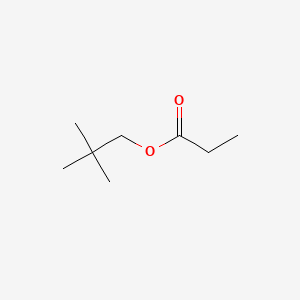

2,2-Dimethylpropyl propanoate (CAS 3581-69-9) is an ester with the molecular formula C₈H₁₆O₂ and an average molecular mass of 144.214 g/mol . Structurally, it consists of a neopentyl (2,2-dimethylpropyl) group esterified with propanoic acid. Its branching at the 2,2-position of the propyl chain distinguishes it from linear or less-branched esters, influencing properties such as volatility, solubility, and reactivity.

Properties

CAS No. |

3581-69-9 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

2,2-dimethylpropyl propanoate |

InChI |

InChI=1S/C8H16O2/c1-5-7(9)10-6-8(2,3)4/h5-6H2,1-4H3 |

InChI Key |

UQNDRPKPYHCNNN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OCC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylpropyl propanoate can be synthesized through the esterification reaction between 2,2-dimethylpropanol and propanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques, such as distillation, to isolate the ester product. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpropyl propanoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 2,2-dimethylpropanol and propanoic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: The ester can participate in transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

Transesterification: Alcohols, acid or base catalysts.

Major Products Formed

Hydrolysis: 2,2-Dimethylpropanol and propanoic acid.

Reduction: 2,2-Dimethylpropanol.

Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

2,2-Dimethylpropyl propanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the flavor and fragrance industry for its pleasant odor and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2,2-dimethylpropyl propanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which may exert biological effects. The compound’s interactions with enzymes and receptors can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following esters and derivatives share structural or functional similarities with 2,2-dimethylpropyl propanoate:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Functional Groups | Key Structural Features |

|---|---|---|---|---|---|

| This compound (Main compound) | C₈H₁₆O₂ | 144.214 | 3581-69-9 | Ester | Neopentyl group, propanoate chain |

| 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate | C₁₀H₁₈O₅ | 218.25* | 1115-20-4 | Ester, Hydroxyl | Dual hydroxyl groups on both moieties |

| 1-Methoxy-2-propyl propanoate | C₇H₁₂O₃* | 144.17* | Not provided | Ester, Methoxy | Methoxy-substituted propyl chain |

| 2-Methylpropyl 2-methylpropanoate | C₈H₁₆O₂ | 144.21 | 97-85-8 | Ester | Isobutyl group, isobutyrate chain |

Note: Values marked with * are inferred from structural analysis due to incomplete data in the evidence.

Structural and Functional Comparisons

3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate

- Structure : Both the alcohol and acid moieties contain hydroxyl (-OH) groups at the 3-position and branching at the 2,2-positions.

- Key Differences: The hydroxyl groups introduce hydrogen bonding, increasing polarity and boiling point compared to the non-hydroxylated main compound. This enhances solubility in polar solvents (e.g., water or ethanol) but reduces compatibility with non-polar matrices .

1-Methoxy-2-propyl Propanoate

- Structure : Features a methoxy (-OCH₃) group on the 1-position of the propyl chain.

- Its polarity is intermediate between hydroxylated and fully alkylated esters, suggesting moderate solubility in both polar and non-polar solvents .

- Applications : Industrial-grade use is implied, with mentions of "fast delivery" and "competitive pricing," suggesting roles in bulk chemical synthesis .

2-Methylpropyl 2-Methylpropanoate

- Structure : A structural isomer of the main compound, combining an isobutyl group with an isobutyrate chain.

- This isomer may exhibit higher volatility due to less branching .

Physicochemical Property Analysis

While the evidence lacks explicit data on boiling points, melting points, or solubility, inferences can be drawn:

Branching Effects: The neopentyl group in the main compound likely reduces volatility compared to linear esters (e.g., methyl propanoate) due to increased molecular packing and van der Waals interactions.

Polarity Trends : Hydroxylated derivatives (e.g., 3-hydroxy-2,2-dimethylpropyl ester) will have higher polarity, while methoxy-substituted analogs balance lipophilicity and polarity.

Isomer Behavior: Structural isomers like 2-methylpropyl 2-methylpropanoate may exhibit divergent chromatographic retention times or spectroscopic profiles despite identical molecular weights.

Research and Industrial Relevance

- This compound: Valued in research for its steric bulk, which can modulate reaction kinetics in esterification or transesterification processes .

- Hydroxylated Derivatives: Potential candidates for biodegradable polymers or pharmaceutical intermediates due to their reactive hydroxyl groups .

- Methoxy and Isobutyl Analogs : Preferred in cost-sensitive industrial applications where moderate reactivity and stability are sufficient .

Biological Activity

2,2-Dimethylpropyl propanoate, a chemical compound with the CAS number 3581-69-9, is an ester formed from 2,2-dimethylpropanol and propanoic acid. This compound has garnered interest in various fields, including organic chemistry, biology, and medicine, due to its potential biological activities and applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on biological systems, and relevant case studies.

- Molecular Formula : CHO

- Molar Mass : 144.21 g/mol

- Structure : An ester characterized by the presence of a propanoate group attached to a branched alkyl chain.

The biological activity of this compound is primarily attributed to its ability to undergo hydrolysis, releasing its constituent alcohol (2,2-dimethylpropanol) and propanoic acid. The hydrolysis process can lead to various biological effects due to the individual actions of these components on cellular pathways and enzyme interactions:

- Hydrolysis Products :

- 2,2-Dimethylpropanol : Potentially influences lipid metabolism and may exhibit neuroprotective properties.

- Propanoic Acid : Known for its role in metabolic processes and potential anti-inflammatory effects.

Enzyme Interactions

Research indicates that this compound interacts with specific enzymes that may alter biochemical pathways. Its ester structure allows it to act as a substrate or inhibitor in enzymatic reactions. For instance:

- It may inhibit certain hydrolases or transferases involved in lipid metabolism.

- The hydrolysis products can modulate signaling pathways related to inflammation and oxidative stress.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Notably:

- Acute Toxicity : Studies indicate a high LD50 (>8000 mg/kg) in rodent models, suggesting low acute toxicity levels .

- Chronic Exposure : Long-term studies are necessary to ascertain potential cumulative effects or chronic toxicity.

Study on Antioxidant Activity

A notable study explored the antioxidant potential of compounds derived from similar esters. While specific data on this compound is limited, related esters demonstrated significant antioxidant activity through the inhibition of reactive oxygen species (ROS) formation in cellular models . This suggests that similar mechanisms could be investigated for this compound.

Application in Pharmaceutical Development

The compound has been investigated as a precursor in synthesizing pharmaceutical agents. Its unique structure allows for modifications that enhance bioactivity while maintaining safety profiles. For example:

- Research into derivatives has shown promise as potential anticancer agents by selectively targeting cancerous cells without affecting normal cells .

Comparative Analysis with Related Compounds

| Compound | Biological Activity | Toxicity Level |

|---|---|---|

| This compound | Potential antioxidant; enzyme interactions | LD50 > 8000 mg/kg |

| 2,2-Dimethylpropanal | Involved in lipid metabolism; lower toxicity | LD50 > 2000 mg/kg |

| Propanoic acid | Anti-inflammatory properties; metabolic roles | Moderate toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.